Cas no 291765-93-0 (1,2-Phenylenediamine-d4)

1,2-フェニレンジアミン-d4は、重水素(デューテリウム)で標識された芳香族ジアミン化合物です。分子内の4つの水素原子が重水素に置換されており、安定同位体標識化合物として高い同位体純度(通常98%以上)を有します。主に質量分析(LC-MS/MS)やNMRを用いた代謝研究や機構解析において内部標準物質として利用され、高い分析感度と定量精度を実現します。特に医薬品代謝動態(DMPK)研究や環境中のアミン類のトレーサー実験に適しており、非標識体と比較して同位体効果を最小限に抑えつつ、分析上の識別が可能です。化学的安定性が高く、有機溶媒への溶解性も良好なため、各種反応条件下での使用に耐えます。

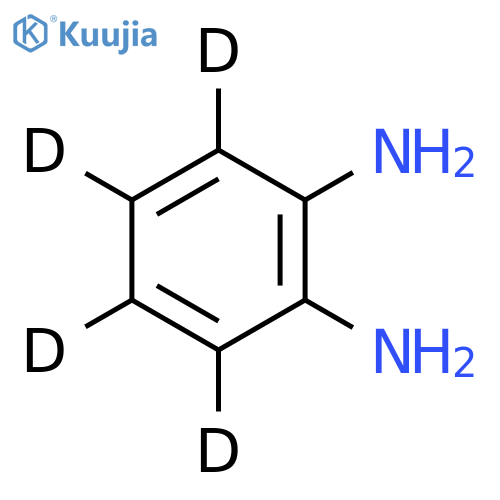

1,2-Phenylenediamine-d4 structure

商品名:1,2-Phenylenediamine-d4

1,2-Phenylenediamine-d4 化学的及び物理的性質

名前と識別子

-

- 1,2-benzene-d4-diamine

- 1,2-Phenylenediamine-d4

- o-Phenylenediamine-3,4,5,6-d4

- 1,2-Benzenediacetonitrile

- 1,2-di(cyanomethyl)benzene

- 1,2-phenylenediacetonitrile

- 1,2-phenylenediamine-3,4,5,6-2H4

- 2-PHENYLENEDIACETONITRILE

- 3,4,5,6-tetradeuterio-benzene-1,2-diamine

- O-BENZENEDIACETONITRILE

- o-Bis(cyanomethyl)benzene

- o-Phenylendiacetonitri

- o-Phenylendiamin-3,4,5,6-d4

- o-phenylenedi-acetonitrile

- O-XYLYLENE CYANIDE

- o-Xylylene dicyanide

- 291765-93-0

- (?H?)benzene-1,2-diamine

- SCHEMBL14825159

- GEYOCULIXLDCMW-RHQRLBAQSA-N

- D98178

- DB-311371

- 3,4,5,6-Tetradeuteriobenzene-1,2-diamine

-

- MDL: MFCD06658622

- インチ: InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D

- InChIKey: GEYOCULIXLDCMW-RHQRLBAQSA-N

- ほほえんだ: C1=CC=C(C(=C1)N)N

計算された属性

- せいみつぶんしりょう: 112.093855247g/mol

- どういたいしつりょう: 112.093855247g/mol

- 同位体原子数: 4

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 0

- 複雑さ: 62.9

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.1

- トポロジー分子極性表面積: 52Ų

1,2-Phenylenediamine-d4 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| AstaTech | D98178-0.25/G |

1,2-BENZENE-D4-DIAMINE |

291765-93-0 | 95% | 0.25g |

$566 | 2023-09-19 | |

| eNovation Chemicals LLC | Y1250723-500mg |

1,2-BENZENE-D4-DIAMINE |

291765-93-0 | 98%D | 500mg |

$1400 | 2023-05-17 | |

| eNovation Chemicals LLC | Y1250723-1g |

1,2-BENZENE-D4-DIAMINE |

291765-93-0 | 98%D | 1g |

$2080 | 2024-06-06 | |

| eNovation Chemicals LLC | Y1250723-250mg |

1,2-BENZENE-D4-DIAMINE |

291765-93-0 | 98%D | 250mg |

$1110 | 2024-06-06 | |

| AstaTech | D98178-0.1/G |

1,2-BENZENE-D4-DIAMINE |

291765-93-0 | 95% | 0.1g |

$391 | 2023-09-19 | |

| TRC | P319842-250mg |

1,2-Phenylenediamine-d4 |

291765-93-0 | 250mg |

$ 1774.00 | 2023-09-06 | ||

| TRC | P319842-25mg |

1,2-Phenylenediamine-d4 |

291765-93-0 | 25mg |

$ 230.00 | 2023-09-06 | ||

| AstaTech | D98178-1/G |

1,2-BENZENE-D4-DIAMINE |

291765-93-0 | 95% | 1g |

$1101 | 2023-09-19 | |

| A2B Chem LLC | AF31659-500mg |

1,2-BENZENE-D4-DIAMINE |

291765-93-0 | 95% by HPLC; 98% atom D | 500mg |

$699.00 | 2024-04-20 | |

| A2B Chem LLC | AF31659-1g |

1,2-BENZENE-D4-DIAMINE |

291765-93-0 | 95 | 1g |

$1109.00 | 2024-04-20 |

1,2-Phenylenediamine-d4 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

5. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

291765-93-0 (1,2-Phenylenediamine-d4) 関連製品

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬